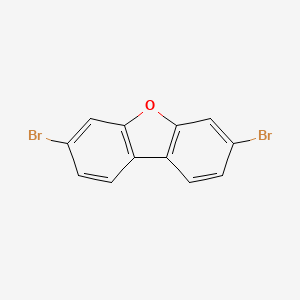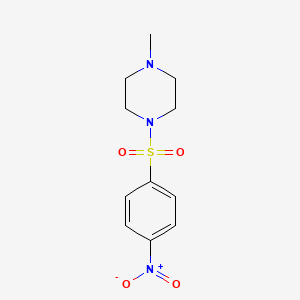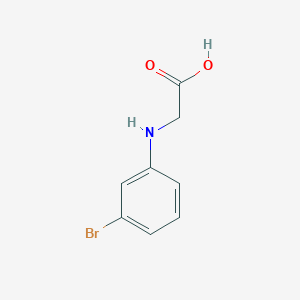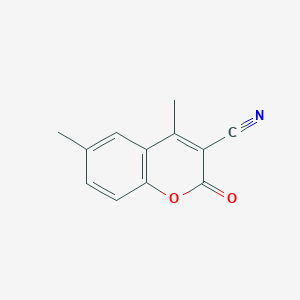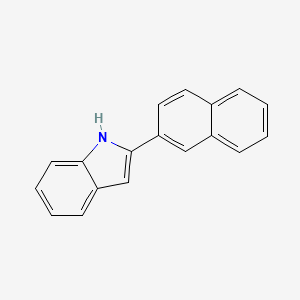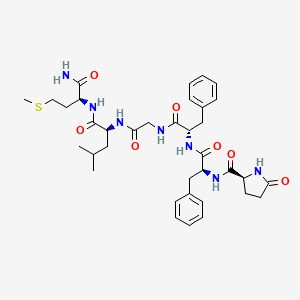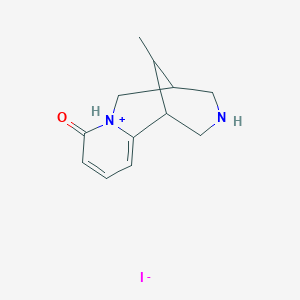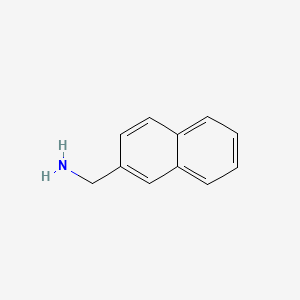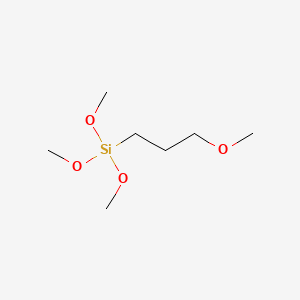
Trimethoxy(3-methoxypropyl)silane
Übersicht
Beschreibung
Trimethoxy(3-methoxypropyl)silane is a liquid compound with the molecular formula C7H18O4Si . It has a molecular weight of 194.3 . It is used in various applications, including as a silanization surface immobilizer .
Synthesis Analysis
The synthesis of similar silane coupling agents has been studied . For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3 .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 168.1±23.0 °C at 760 mmHg, and a flash point of 41.8±23.0 °C . It has a molar refractivity of 50.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Application in Lithium-Ion Batteries
Trimethoxy(3-methoxypropyl)silane and similar novel silane compounds are used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts, improving passivation films on graphite anodes and exhibiting high lithium-ion conductivities. They show potential for long calendar life and excellent cyclability in lithium-ion batteries (Amine et al., 2006).
In Film Structures of Siloxane Coupling Agents
The structure of hydrolysed gamma-glycidoxypropyl-trimethoxy-silane films, a compound similar to this compound, shows a particulate structure with residual hydroxy and methoxy groups. The structure is mainly six-membered rings joined by SiO chains, suggesting potential applications in surface modification and adhesion (Allen et al., 1981).
Emerging Applications in Multi-materialization
Trimethoxy-type silane coupling agents, including this compound, are valuable in interfacial adhesive strength, water treatment, and polymer composites and coatings. Their modification improves mechanical, physical, swelling, and dynamic viscoelastic properties of composites, making them suitable for surface modification and environmental-friendly fabrication processes (Aziz et al., 2021).
Role in Adhesion at Buried Interfaces
The molecular interactions between polymers and various epoxy silanes, including compounds similar to this compound, are crucial for adhesion at buried interfaces. These interactions are studied using techniques like sum frequency generation vibrational spectroscopy, providing insights into the molecular mechanisms of polymer adhesion (Zhang et al., 2012).
Grafting onto Silanol Containing Surfaces
Trimethoxyalkyl silanes, related to this compound, are used for grafting onto silanol containing surfaces like silica. These modifications result in surfaces with tunable hydrophilic, hydrophobic, and super-hydrophobic properties, useful in various applications including coatings and materials science (García et al., 2007).
Hydrolysis and Condensation Reactions
The kinetics of hydrolysis and self-condensation reactions of alkoxy-silane coupling agents, including those similar to this compound, are important in understanding their chemical behavior. This knowledge is crucial for applications in coatings, adhesives, and composite materials (Salon et al., 2008).
Photopatterning and Deprotection
This compound derivatives are used in photopatternable monolayers, where UV light exposure generates reactive hydroxyl-terminated monolayers. These applications are significant in microfabrication and surface patterning technologies (Zubkov et al., 2005).
Synthesis and Characterization of Organosilanes
Research into new organosilanes based on various molecular structures, including those related to this compound, involves synthesizing and characterizing these compounds. Their stability and thermal properties are of interest for applications in materials science and organometallic chemistry (Fritzsche et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Trimethoxy(3-methoxypropyl)silane is primarily used as a silanization agent . Its primary targets are surfaces that require modification, such as the surface of SBA-15, a type of mesoporous silica .
Mode of Action
This compound interacts with its targets through a process known as silanization . This process involves the formation of covalent bonds between the silane molecule and the target surface, leading to the modification of the surface properties .
Biochemical Pathways
It is known that the compound can functionalize surfaces, potentially affecting various biochemical interactions that occur on these surfaces .
Result of Action
The primary result of this compound’s action is the modification of surface properties. For instance, it can functionalize SBA-15, potentially enabling it to be used for the absorption of carbon dioxide (CO2) and in novel sensors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the silanization process can be affected by factors such as temperature, humidity, and the presence of other chemicals . Furthermore, the stability of the compound and its efficacy in modifying surfaces can also be influenced by these factors.
Biochemische Analyse
Biochemical Properties
Trimethoxy(3-methoxypropyl)silane plays a significant role in biochemical reactions due to its unique chemical structure. It contains hydrolyzable siloxane bonds and an active silicon-hydrogen bond, which allow it to participate in various reactions such as copolymerization, polycondensation, and disproportionation . In biochemical contexts, this compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable silane bonds. These interactions are crucial for the immobilization of biomolecules on surfaces, enhancing the stability and functionality of biosensors and other bioanalytical devices .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins . The compound’s ability to form stable bonds with cellular components can lead to changes in cell function, including alterations in cell adhesion, proliferation, and differentiation. These effects are particularly relevant in the development of biomaterials and tissue engineering applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity for extended periods, making it suitable for long-term experiments and applications. Its degradation products may also have biological effects that need to be considered in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular functions and promote tissue regeneration . At high doses, it can exhibit toxic effects, including respiratory tract irritation and inflammation . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels, affecting cellular energy production and biosynthesis. Understanding these metabolic pathways is essential for optimizing the use of this compound in biochemical and biomedical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments, influencing its biological activity and effects. The transport and distribution of this compound are critical factors in its application in drug delivery and therapeutic interventions .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for its role in cellular processes and its effectiveness in various biochemical applications .
Eigenschaften
IUPAC Name |
trimethoxy(3-methoxypropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMBLOQPQSYOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187277 | |
| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33580-59-5 | |
| Record name | Trimethoxy(3-methoxypropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33580-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033580595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


